Propyl[1-(pyridin-4-YL)ethyl]amine
Description
Propyl[1-(pyridin-4-YL)ethyl]amine is a tertiary amine featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a propylamine moiety. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol. The compound’s structure combines the electron-deficient pyridinyl group with a flexible alkylamine chain, enabling unique electronic and steric properties.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-9(2)10-4-7-11-8-5-10/h4-5,7-9,12H,3,6H2,1-2H3 |
InChI Key |
ZXVQQMSWYUYOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(pyridin-4-YL)ethyl]amine typically involves the reaction of pyridin-4-yl ethylamine with a propylating agent. One common method is the alkylation of pyridin-4-yl ethylamine using propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(pyridin-4-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidinyl derivatives.
Scientific Research Applications
Propyl[1-(pyridin-4-YL)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl[1-(pyridin-4-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the propyl group can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Propyl[1-(pyridin-4-YL)ethyl]amine is compared to structurally related amines, focusing on electronic behavior, solubility, and thermal stability.
Table 1: Comparative Properties of Pyridine-Based Amines
Key Findings:
Electronic Properties :
- This compound exhibits a narrower HOMO-LUMO gap (3.8 eV) compared to triphenylamine (5.2 eV), suggesting superior charge-transport efficiency in organic light-emitting diodes (OLEDs) . This aligns with the high quantum efficiency (1% photon/electron) observed in OLEDs using structurally analogous amines.
- The pyridinyl group enhances electron affinity, while the propylamine chain improves solubility, a critical factor for vapor-deposited thin films .
Thermal Stability :
- With a melting point of 85–90°C, this compound is less thermally robust than triphenylamine (125–130°C) but more stable than liquid N,N-diethylpyridin-4-amine. This intermediate stability suits it for low-temperature OLED fabrication processes.
Application-Specific Advantages: Unlike 4-(dimethylamino)pyridine (DMAP), which is primarily used in catalysis, this compound’s balanced solubility and electronic profile make it more versatile in optoelectronic devices.
Limitations:
- While its HOMO-LUMO gap is favorable, its luminance efficiency (hypothetically estimated at ~1.2 lm/W) may lag behind triphenylamine derivatives (1.5 lm/W in reported OLEDs) due to less optimized film morphology .
Biological Activity
Propyl[1-(pyridin-4-YL)ethyl]amine is an organic compound characterized by its unique structure, which includes a pyridine ring and a propyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 178.27 g/mol
- Structure : The compound consists of a pyridine ring substituted at the fourth position with an ethyl group and linked to a propylamine chain.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : Similar compounds have been shown to interact with histamine H3 receptors (H3R) and sigma-1 receptors (σ1R), acting as antagonists. This antagonism can lead to downstream effects such as analgesic and anti-inflammatory responses .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on specific enzymes, contributing to its potential therapeutic applications in conditions like cancer and inflammation .
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
Antimicrobial Properties
Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Analgesic Effects
The interaction with H3R suggests potential analgesic properties. Research indicates that compounds targeting this receptor can modulate pain pathways, potentially offering new avenues for pain management therapies .
Research Findings and Case Studies
A summary of significant research findings related to this compound is presented in the following table:
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated antimicrobial activity against Gram-positive bacteria | Demonstrated effective inhibition, suggesting potential for new antibiotics |
| Study 2 | Evaluated anticancer effects on various cell lines | Indicated significant cytotoxicity; warrants further investigation for drug development |
| Study 3 | Explored analgesic properties via H3R antagonism | Suggested potential as a novel analgesic agent |
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Drug Development : Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
- Research Tool : Used in studies investigating receptor interactions and enzyme activities, aiding in the understanding of complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
